molecular formula C11H11ClN2O B3248889 4-Chloro-3-(methoxymethyl)quinolin-8-amine CAS No. 190139-07-2

4-Chloro-3-(methoxymethyl)quinolin-8-amine

Cat. No.: B3248889
CAS No.: 190139-07-2
M. Wt: 222.67 g/mol
InChI Key: BJHYXLAPZTXZMB-UHFFFAOYSA-N
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Description

4-Chloro-3-(methoxymethyl)quinolin-8-amine is a quinoline derivative with a molecular formula of C11H11ClN2O Quinoline derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(methoxymethyl)quinolin-8-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloroquinoline and methoxymethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(methoxymethyl)quinolin-8-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological activities and applications.

Scientific Research Applications

4-Chloro-3-(methoxymethyl)quinolin-8-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of new therapeutic agents.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(methoxymethyl)quinolin-8-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline: A simpler derivative with similar chemical properties.

    8-Aminoquinoline: Known for its antimalarial activity.

    4-Chloro-8-methoxyquinoline: Another derivative with potential biological activities.

Uniqueness

4-Chloro-3-(methoxymethyl)quinolin-8-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-3-(methoxymethyl)quinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-15-6-7-5-14-11-8(10(7)12)3-2-4-9(11)13/h2-5H,6,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHYXLAPZTXZMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=C2C(=C1Cl)C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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